molecular formula C24H22N4OS B3000996 (3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone CAS No. 1298028-69-9

(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone

Cat. No.: B3000996
CAS No.: 1298028-69-9
M. Wt: 414.53
InChI Key: VPYOTAPUSYAKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule that features a combination of isoquinoline, thiazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the individual components, such as the isoquinoline, thiazole, and pyrazole derivatives, followed by their coupling through condensation or cyclization reactions. Common reagents used in these steps include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity or properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.

Scientific Research Applications

Chemistry

In chemistry, (3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development. Researchers might investigate its effects on cellular processes, enzyme activity, or receptor binding.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it useful in the treatment of diseases or conditions. Preclinical studies would be necessary to evaluate its efficacy and safety.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure might impart desirable properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to changes in cellular function or signaling. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone include other molecules that feature isoquinoline, thiazole, or pyrazole moieties. Examples might include:

  • Isoquinoline derivatives
  • Thiazole-containing compounds
  • Pyrazole-based molecules

Uniqueness

What sets this compound apart is its combination of these three distinct moieties in a single molecule This unique structure could confer specific properties or reactivity that are not observed in simpler compounds

Properties

CAS No.

1298028-69-9

Molecular Formula

C24H22N4OS

Molecular Weight

414.53

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone

InChI

InChI=1S/C24H22N4OS/c1-15-6-5-9-18(12-15)23-25-16(2)22(30-23)20-13-21(27-26-20)24(29)28-11-10-17-7-3-4-8-19(17)14-28/h3-9,12-13H,10-11,14H2,1-2H3,(H,26,27)

InChI Key

VPYOTAPUSYAKII-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCC5=CC=CC=C5C4)C

solubility

soluble

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.